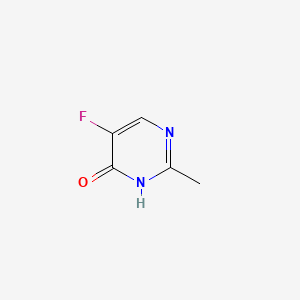

5-Fluoro-2-methylpyrimidin-4-ol

Übersicht

Beschreibung

5-Fluoro-2-methylpyrimidin-4-ol is a chemical compound with the CAS Number: 1480-91-7. It has a molecular weight of 128.11 and its IUPAC name is 5-fluoro-2-methyl-4-pyrimidinol .

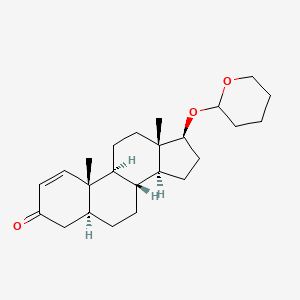

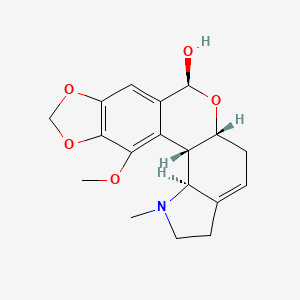

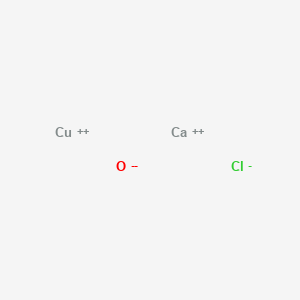

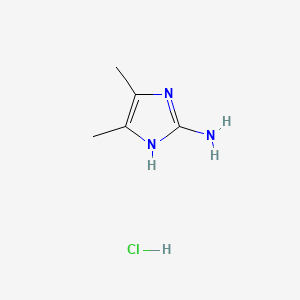

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methylpyrimidin-4-ol can be represented by the linear formula C5H5FN2O . For a more detailed analysis of its molecular structure, techniques such as NMR spectroscopy and X-ray crystallography can be used .Physical And Chemical Properties Analysis

5-Fluoro-2-methylpyrimidin-4-ol is a white to off-white solid. For a more detailed analysis of its physical and chemical properties, various analytical methods can be used .Wissenschaftliche Forschungsanwendungen

Cancer Treatment

5-Fluoro-2-methylpyrimidin-4-ol: is a fluorinated pyrimidine, a class of compounds that have been extensively studied for their applications in cancer therapy. The most well-known compound in this class is 5-Fluorouracil (5-FU) , which is used to treat more than 2 million cancer patients annually . The compound under discussion could potentially be used in the synthesis of analogs or prodrugs aimed at improving the efficacy and selectivity of cancer treatments.

Personalized Medicine

The era of personalized medicine benefits from the precise use of fluorinated pyrimidines. With the ability to incorporate radioactive and stable isotopes, compounds like 5-Fluoro-2-methylpyrimidin-4-ol can be used to study drug metabolism and biodistribution, tailoring cancer treatments to individual patient needs .

Nucleic Acid Research

Fluorinated pyrimidines can be incorporated into RNA and DNA for biophysical and mechanistic studies. This allows researchers to understand how these compounds perturb nucleic acid structure and dynamics, providing insights into their potential therapeutic applications .

Enzyme Inhibition Studies

Recent studies have shown that fluorinated pyrimidines can inhibit various RNA- and DNA-modifying enzymes5-Fluoro-2-methylpyrimidin-4-ol could be used to study the inhibition of enzymes like tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, which are implicated in the cytotoxicity of fluoropyrimidines .

Drug Design and Synthesis

The compound’s structure can serve as a building block in the design and synthesis of novel drugs. Its fluorine atom and pyrimidine ring make it a valuable synthon for constructing more complex molecules with potential biological activity .

Imaging Agent Development

Fluorinated compounds are of special interest as imaging agents due to their properties5-Fluoro-2-methylpyrimidin-4-ol could be explored for the development of new imaging agents, particularly those that incorporate the radioactive isotope 18F for use in positron emission tomography (PET) scans .

Wirkmechanismus

Target of Action

It is known that fluoropyrimidines, a class of drugs to which this compound belongs, often target thymidylate synthase (ts), a crucial enzyme in dna synthesis . By inhibiting TS, these compounds can disrupt DNA replication and cell division, making them effective against rapidly dividing cells, such as cancer cells .

Mode of Action

Fluoropyrimidines generally exert their effects by being incorporated into the dna and rna of cells, causing disruptions in their functions . The deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, bind to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, leading to a decrease in the synthesis of thymidine monophosphate (dTMP), a critical component of DNA .

Biochemical Pathways

Fluoropyrimidines are known to affect several cancer-related pathways, including cell apoptosis, autophagy, epithelial–mesenchymal transition, and others . They can also modulate multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in urine .

Result of Action

The inhibition of ts by fluoropyrimidines leads to a decrease in the synthesis of thymidine monophosphate (dtmp), a critical component of dna . This disruption in DNA synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 5-Fluoro-2-methylpyrimidin-4-ol are not available, the field of fluorinated pyrimidines is rapidly expanding due to new developments in fluorine chemistry and an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSFVIMARJLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664007 | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1480-91-7 | |

| Record name | 5-Fluoro-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/no-structure.png)

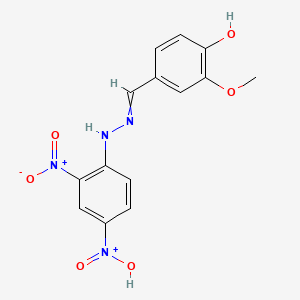

![N-[(E)-1-cyclohexylbutylideneamino]-2,4-dinitroaniline](/img/structure/B576380.png)